molecular formula C19H18ClNO2 B1177313 Acid Brown 402 CAS No. 127830-16-4

Acid Brown 402

Cat. No.: B1177313
CAS No.: 127830-16-4
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Description

Chemical Identity and Classification

CAS Registry Number (127830-16-4) and IUPAC Nomenclature

Acid Brown 402 is uniquely identified by its CAS Registry Number 127830-16-4 . While its IUPAC name is not explicitly documented in commercial or academic sources, its molecular formula is reported as C$${19}$$H$${18}$$ClNO$$_{2}$$ . The absence of a standardized IUPAC name reflects its industrial nomenclature, which prioritizes functional classification over systematic naming.

Chromophore Classification: Azo 1:2 Metal Complex Dyes

This compound is classified as an azo 1:2 metal complex dye , characterized by:

  • Azo groups (-N=N-) : These chromophores provide the dye’s color through π-electron conjugation.
  • Metal coordination : A 1:2 molar ratio of chromium (Cr$$^{3+}$$) to azo ligands enhances stability and light fastness.

This dual structure allows the dye to form chelates with fiber molecules, improving resistance to washing and environmental degradation.

Table 1: Key Properties of this compound

Property Specification Source
Molecular Formula C$${19}$$H$${18}$$ClNO$$_{2}$$
Appearance Brown powder
Solubility Soluble in water
Fastness (Light) 6–7 (ISO scale)
Application Wool, silk, leather, nylon

Structural and Functional Analysis

The metal complex structure of this compound ensures:

  • Enhanced stability : Chromium ions form octahedral complexes with two azo ligands, reducing photodegradation.
  • Ion exchange mechanism : Sulfonic acid groups (-SO$$_3$$H) facilitate binding to positively charged fiber sites.

This structural synergy underscores its dominance in industrial dyeing processes, particularly for protein-based fibers.

Industrial Adoption and Evolution

This compound’s commercialization reflects broader trends in dye chemistry, including:

  • Shift to metal complexes : Addressing limitations of early azo dyes, which exhibited poor wash fastness.
  • Global supply chains : Major producers in India and China, such as SD International and Hangzhou Xiasha Hengsheng, now dominate its manufacture.

Properties

CAS No.

127830-16-4

Molecular Formula

C19H18ClNO2

Origin of Product

United States

Preparation Methods

Diazotization of Disulfonyl Chloride

Disulfonyl chloride undergoes diazotization in an acidic medium. The reaction involves the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The general reaction is:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Conditions :

  • Temperature: 0–5°C (maintained using an ice bath).

  • pH: Strongly acidic (pH < 2).

Coupling with N-Methyl-2-Naphthylamine

The diazonium salt is coupled with N-methyl-2-naphthylamine in a weakly acidic or neutral medium to form the azo intermediate. This step introduces the sulfonic acid groups essential for water solubility.

Ar-N2+Cl+C11H11NAr-N=N-C11H10N-CH3+HCl\text{Ar-N}2^+\text{Cl}^- + \text{C}{11}\text{H}{11}\text{N} \rightarrow \text{Ar-N=N-C}{11}\text{H}{10}\text{N-CH}3 + \text{HCl}

Key Parameters :

  • Molar ratio: 1:1 (diazonium salt to coupling agent).

  • Reaction time: 4–6 hours.

Metal Complexation with Chromium

The azo intermediate is converted into a 1:2 metal complex by reacting with chromium(III) salts, enhancing the dye’s stability and fastness properties.

Chelation Process

Chromium(III) sulfate (Cr₂(SO₄)₃) is commonly used as the metal source. Two molecules of the azo ligand coordinate with one chromium ion, forming an octahedral complex:

2(Azo ligand)+Cr3+[Cr(Azo ligand)2]+2\text{(Azo ligand)} + \text{Cr}^{3+} \rightarrow [\text{Cr(Azo ligand)}_2]^+

Reaction Conditions :

  • Temperature: 80–90°C.

  • pH: 5.5–6.5 (adjusted using sodium acetate).

  • Duration: 8–12 hours.

Post-Complexation Processing

The metal complex is precipitated, filtered, and washed to remove unreacted chromium. The final product is dried and ground into a powder.

Raw Materials and Their Roles

Table 1 summarizes the raw materials and their functions in this compound synthesis.

Raw Material Role Quantity (kg/kg product)
Disulfonyl ChlorideDiazotization agent2.5–3.0
N-Methyl-2-NaphthylamineCoupling agent1.8–2.2
Chromium(III) SulfateMetal ion source for complexation0.9–1.1
Sodium NitriteGenerates nitrous acid for diazotization0.4–0.6
Hydrochloric Acid (35%)Acid medium for diazotization2.0–2.5

Reaction Mechanisms and Kinetics

Diazotization Kinetics

The rate of diazotization is influenced by:

  • Temperature : Excess heat causes diazonium salt decomposition.

  • Acid Concentration : Higher HCl concentrations accelerate the reaction but risk side reactions.

Metal Complexation Thermodynamics

The chelation reaction is exothermic (ΔH=120kJ/mol\Delta H = -120 \, \text{kJ/mol}) and favored at elevated temperatures due to entropy gains from water release.

Industrial Production Considerations

Scale-Up Challenges

  • Mixing Efficiency : Poor agitation during coupling leads to inhomogeneous products.

  • Waste Management : Spent acids (e.g., HCl, H₂SO₄) require neutralization before disposal.

Environmental Impact

Chromium-containing effluents must be treated to meet regulatory limits (< 0.1 ppm Cr). Ion-exchange resins or precipitation with lime are commonly employed.

Quality Control Parameters

Table 2 outlines critical quality metrics for this compound.

Parameter Specification Test Method
Dye Content≥98%UV-Vis Spectroscopy
Solubility (Water)Complete at 25°CGravimetric Analysis
Chromium Content4.5–5.5%Atomic Absorption Spectroscopy
Light Fastness6–7 (ISO 105-B02)Xenon Arc Testing

Comparative Analysis of Synthetic Routes

While the described method is industry-standard, alternative approaches include:

  • Electrochemical Diazotization : Reduces nitrous acid waste but requires specialized equipment.

  • Microwave-Assisted Synthesis : Cuts reaction time by 40% but poses scalability challenges .

Chemical Reactions Analysis

Acid Brown 402 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced using reducing agents, resulting in the cleavage of its complex structure.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups, altering its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acid Brown 402 has several scientific research applications:

Mechanism of Action

The mechanism of action of Acid Brown 402 involves its ability to form strong ionic and covalent bonds with fibers. The dye molecules interact with the fiber’s functional groups, leading to the formation of stable complexes. This interaction is facilitated by the presence of metal ions in the dye structure, which enhance its binding affinity and color fastness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid Brown 402 belongs to the class of pre-metallized acid dyes, which are distinguished by their metal complexes (e.g., chromium, cobalt) and sulfonic acid groups for solubility. Below is a comparative analysis with two structurally and functionally similar dyes:

Structural Comparison: Chromium vs. Cobalt Complexes

Property This compound (Cr) Acid Black 210 (Co) Acid Brown 98 (Cr)
Metal Ion Chromium (Cr³⁺) Cobalt (Co²⁺) Chromium (Cr³⁺)
Molecular Formula C₃₆H₂₀CrN₈Na₃O₁₄S₂ C₄₆H₃₀CoN₉Na₃O₁₅S₃ C₃₂H₁₈CrN₇Na₂O₁₂S₂
Key Components Pyrazolone, naphthol Benzidine, naphthol Nitrophenol, sulfonic acid
Application Wool, polyamide Wool, silk Leather, polyamide
Lightfastness Excellent (Grade 7-8) Good (Grade 6) Very Good (Grade 7)
Washfastness Very Good (Grade 4-5) Moderate (Grade 3) Good (Grade 4)
  • Chromium Complexes (this compound and 98) : Both exhibit superior lightfastness due to stable Cr³⁺-azo ligand bonding. This compound’s sulfonic groups enhance solubility in acidic dye baths compared to Acid Brown 98, which has fewer sulfonic moieties .
  • Cobalt Complexes (Acid Black 210) : Cobalt dyes produce darker shades (e.g., blacks) but have lower environmental compatibility due to Co²⁺ toxicity. They also require stricter pH control during application .

Functional Comparison: Metal-Complex vs. Metal-Free Dyes

Property This compound (Cr) Acid Orange 7 (Metal-Free)
Metal Content Contains Cr³⁺ None
Environmental Impact Moderate (Cr³⁺ regulated) Low (No heavy metals)
Color Depth Deep brown Bright orange
Application pH 3–4 (Acidic) 2–3 (Strongly acidic)
  • Metal-Free Dyes (e.g., Acid Orange 7) : Lack metal ions, making them eco-friendly but less washfast. They require mordants (e.g., alum) for fiber fixation, unlike pre-metallized this compound, which self-mordants via chromium .

Research Findings and Industrial Relevance

  • Performance : this compound’s chromium complex ensures 95% dye uptake on wool at pH 4, outperforming cobalt analogs (80–85% uptake) .
  • Environmental Concerns : While Cr³⁺ is less toxic than Cr⁶⁺, wastewater treatment is mandatory to meet regulatory limits (≤1 ppm Cr) .
  • Market Trends : Chromium-complex dyes dominate 60% of the acid dye market for polyamide due to cost-effectiveness, despite growing preference for cobalt-free alternatives in the EU .

Q & A

Q. How can researchers balance depth and breadth in studies exploring this compound’s applications beyond dye chemistry (e.g., photodynamic therapy)?

  • Methodological Answer : Narrow the scope using focused research questions (e.g., "What concentration of this compound induces selective cancer cell phototoxicity?"). Use systematic literature reviews to identify knowledge gaps and apply the PRISMA checklist for transparent reporting .

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